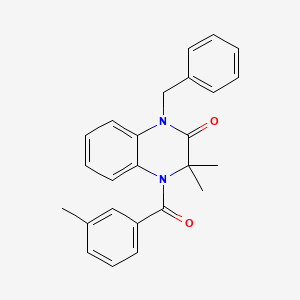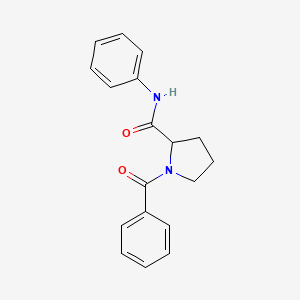
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, to inhibit the activity of certain enzymes, and to modulate the expression of certain genes. Additionally, the compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. One advantage is that it has been synthesized using various methods, making it readily available for research. Additionally, the compound has been extensively studied, making it a well-characterized compound for research purposes. However, one limitation is that the mechanism of action of the compound is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several potential future directions for research involving 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could be done to elucidate the mechanism of action of the compound and to identify potential targets for its activity.
Méthodes De Synthèse
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized using various methods. One method involves the reaction of 3-methylbenzoyl chloride with 1,2-diaminobenzene in the presence of triethylamine. This reaction leads to the formation of 3-methylbenzoyl-1,2-diaminobenzene, which is then reacted with benzyl bromide in the presence of potassium carbonate to form 1-benzyl-3-methylbenzoyl-1,2-diaminobenzene. Finally, this compound is reacted with cyclohexanone in the presence of acetic acid to form 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone.
Applications De Recherche Scientifique
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in various scientific research applications. One study investigated its potential as a therapeutic agent for the treatment of cancer. The compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study investigated its potential as a treatment for Alzheimer's disease. The compound was found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-10-9-13-20(16-18)23(28)27-22-15-8-7-14-21(22)26(24(29)25(27,2)3)17-19-11-5-4-6-12-19/h4-16H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGOQHOXBMAXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3N(C(=O)C2(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(1,4-dioxan-2-ylmethyl)methylamine](/img/structure/B5973745.png)
![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)
![4-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5973751.png)
![{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5973755.png)

![3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5973767.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)


![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)